molecular formula C13H11N3O4S2 B2714133 N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide CAS No. 691388-49-5

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide

Cat. No.: B2714133
CAS No.: 691388-49-5
M. Wt: 337.37
InChI Key: QDDJEBVXMGHMCD-UHFFFAOYSA-N
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Description

Historical Development of Benzothiazole and Furan Derivatives in Medicinal Chemistry

Benzothiazoles emerged as critical scaffolds following their first synthesis by August Wilhelm von Hofmann in 1887 through cyclization reactions involving 2-aminothiophenol and carboxylic acids. By the mid-20th century, their bioactivity profile—including antitumor, antimicrobial, and anti-inflammatory properties—solidified their role in drug discovery. For instance, 2-arylbenzothiazoles demonstrated nanomolar potency against tyrosine kinases, inspiring derivatives like the antitumor agent riluzole.

Furan derivatives gained prominence after Carl Harries elucidated furfural’s structure in 1901. Early isolation from pine wood and mucic acid distillation provided routes to furan-based analgesics and antimicrobials. The Feist-Benary synthesis (1902–1911) enabled systematic production of 2,5-disubstituted furans, which later proved vital for designing antiviral agents like nitrofurantoin.

Emergence of Hybrid Molecules in Drug Discovery Paradigms

Molecular hybridization, formally defined in the early 2000s, combines pharmacophoric elements from distinct bioactive molecules to enhance efficacy or reduce resistance. For example, dual-action hybrids targeting both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) showed superior anti-inflammatory activity compared to parent drugs. This strategy mitigates issues like poor bioavailability and target selectivity, as covalent linkage ensures synchronized delivery of pharmacophores.

Significance of Sulfonamide Pharmacophores in Bioactive Compounds

Sulfonamides, first recognized for antibacterial properties in the 1930s, remain indispensable due to their hydrogen-bonding capacity and metabolic stability. Structural studies on FKBP12 revealed that sulfonamide oxygens form critical interactions with tyrosine and phenylalanine residues, stabilizing protein-ligand complexes. Modifications such as sulfonimidamide incorporation introduce new exit vectors, enabling subpocket remodeling in target proteins—a feature exploited in kinase inhibitor design.

Current Research Landscape and Knowledge Gaps

Recent work on N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide highlights its dual benzothiazole-furan architecture but leaves mechanistic questions unresolved. Key gaps include:

  • Binding Mode Specificity : Whether the sulfonamide group targets ATP-binding pockets or allosteric sites in kinases.
  • Metabolic Stability : How furan’s susceptibility to oxidative degradation impacts bioavailability.
  • Synergistic Effects : Quantitative analysis of contributions from individual pharmacophores to overall activity.

Molecular Hybridization as a Strategic Approach in Drug Design

The hybrid’s design integrates three validated components:

  • Benzothiazole Core : Enhances DNA intercalation and topoisomerase inhibition.
  • Furan Carboxamide : Improves solubility and confers antimicrobial activity via membrane disruption.
  • Methylsulfamoyl Group : Augments target affinity through hydrogen bonding and hydrophobic interactions.

Table 1 : Pharmacophoric Contributions in this compound

Component Role in Bioactivity Structural Target
Benzothiazole DNA intercalation, kinase inhibition Minor groove, ATP-binding sites
Furan carboxamide Solubility enhancement, antimicrobial Lipid bilayers, enzymes
Methylsulfamoyl Hydrogen bonding, metabolic stability Active site residues

Properties

IUPAC Name

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c1-14-22(18,19)8-4-5-9-11(7-8)21-13(15-9)16-12(17)10-3-2-6-20-10/h2-7,14H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDJEBVXMGHMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzothiazole core, which can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation The furan ring is then introduced via a coupling reaction with a suitable furan derivative, such as furan-2-carboxylic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest it may have anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is explored for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide exerts its effects is not fully understood but is believed to involve the inhibition of specific enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially disrupting normal cellular processes. The methylsulfamoyl group may enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide Substitutions : The methylsulfamoyl group in the target compound offers intermediate polarity compared to the bulkier morpholinylsulfonyl group (higher solubility due to morpholine’s oxygen atom) and the lipophilic dimethylsulfamoyl group .
  • Carboxamide Moieties : The furan-2-carboxamide’s aromaticity contrasts with the saturated tetrahydrofuran analog (improved conformational flexibility) and the sterically constrained cyclopropane derivative (enhanced rigidity for target binding) .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

  • The morpholinylsulfonyl-substituted analog exhibits superior aqueous solubility (logP ~1.2) compared to the target compound (logP ~2.5) due to the hydrophilic morpholine ring .
  • The dimethylsulfamoyl analog’s cyclopropane carboxamide reduces metabolic degradation, as evidenced by in vitro microsomal stability assays (t₁/₂ > 120 min vs. 90 min for the target compound) .

Antioxidant Activity

Derivatives of furan-2-carboxamide, such as N-(thiazol-2-ylcarbamothioyl)furan-2-carboxamide, demonstrate moderate antioxidant activity (IC₅₀ ~45 µM in DPPH assays), suggesting that the thiazole-thiourea hybrid structure enhances radical scavenging. However, the target compound’s methylsulfamoyl group may reduce this activity due to electron-withdrawing effects .

Biological Activity

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure combining benzothiazole and furan moieties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzothiazole Moiety : This is achieved by reacting 2-aminothiophenol with appropriate reagents under basic conditions.
  • Sulfamoylation : The benzothiazole derivative is treated with methylsulfonyl chloride to introduce the sulfamoyl group.
  • Coupling with Furan Derivative : The final step involves coupling the sulfamoylated benzothiazole with a furan derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer effects. For instance, a study evaluated the effects of various benzothiazole derivatives on human cancer cell lines (A431 and A549). The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis, suggesting their potential as therapeutic agents against cancer .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
B7A4311.0Inhibition of AKT/ERK pathways
B7A5492.0Induction of apoptosis
B7H12991.5Decreased IL-6 and TNF-α levels

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7), showcasing its dual action against inflammation and cancer .

The mechanism by which this compound exerts its biological effects is complex and multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival pathways, such as AKT and ERK.
  • Cytokine Modulation : It has been shown to downregulate inflammatory cytokines, thereby reducing inflammation.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through various cellular pathways.

Study 1: Anticancer Activity Evaluation

A recent study synthesized several derivatives of benzothiazole and evaluated their effects on cancer cell lines. Among them, compound B7 exhibited significant anticancer activity by inhibiting cell migration and inducing apoptosis at low concentrations .

Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory responses, researchers assessed the impact of similar compounds on RAW264.7 macrophages. The results indicated a marked reduction in TNF-α and IL-6 levels when treated with this compound . This suggests potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole core. For example:

  • Step 1 : Sulfamoylation of 6-amino-1,3-benzothiazole using methylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Step 2 : Coupling the sulfamoylated benzothiazole with furan-2-carboxylic acid via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in DMF) .
  • Validation : Monitor reaction progress using TLC or LC-MS. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How is structural characterization performed for this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of sulfamoyl and carboxamide groups. Key signals include aromatic protons (δ 6.5–8.5 ppm) and methylsulfamoyl protons (δ 2.8–3.2 ppm) .
  • IR Spectroscopy : Detect amide C=O stretch (~1650–1700 cm1^{-1}) and sulfonamide S=O stretches (~1150–1350 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C13_{13}H11_{11}N3_{3}O3_{3}S2_{2}: 345.03 g/mol) .

Q. What preliminary biological assays are used to screen its activity?

  • Assays :

  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values. Compare with structurally related benzothiazoles showing sub-µM activity .
  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Data Interpretation : Use dose-response curves and statistical tools (e.g., GraphPad Prism) to determine significance .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Approach :

  • Pharmacokinetic Profiling : Assess solubility (logP via HPLC), metabolic stability (microsomal assays), and plasma protein binding .
  • Structural Analog Comparison : Test derivatives with modified sulfamoyl or furan groups to identify pharmacophores responsible for discrepancies .
  • Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects in vivo .

Q. What strategies optimize the compound’s selectivity for specific biological targets?

  • Methods :

  • Molecular Docking : Model interactions with targets (e.g., kinase domains or DNA repair enzymes) using AutoDock Vina. Focus on hydrogen bonding with sulfamoyl and π-π stacking with benzothiazole .
  • Fragment-Based Design : Replace the furan ring with bioisosteres (e.g., thiophene) to enhance target affinity .
  • SAR Analysis : Correlate substituent changes (e.g., methylsulfamoyl vs. acetyl groups) with activity shifts .

Q. How can crystallization challenges for X-ray structure determination be addressed?

  • Solutions :

  • Solvent Screening : Use high-throughput vapor diffusion with PEG-based precipitants.
  • SHELX Refinement : Employ SHELXL for high-resolution data (≤1.0 Å) to resolve disorder in the sulfamoyl group .
  • Twinned Data Handling : Apply SHELXD for experimental phasing if twinning is observed .

Q. What advanced techniques elucidate its mechanism of action in immune modulation?

  • Protocols :

  • STING Pathway Analysis : Use CRISPR-KO THP-1 cells to measure IFN-β secretion via ELISA after compound treatment .
  • SPR Binding Assays : Quantify affinity for immune receptors (e.g., TLR4) using Biacore systems .
  • Transcriptomic Profiling : Compare gene expression in treated vs. untreated macrophages (RNA-seq) .

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